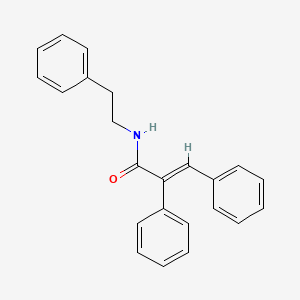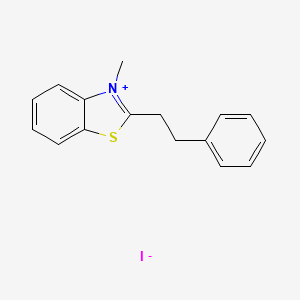![molecular formula C21H28N4O3S B5184560 1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)
1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane, commonly known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAPA is a pyridazinylazepane derivative, which means it is a member of the azepane family of compounds. In
作用機序
The mechanism of action of MPAPA is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. In addition, MPAPA has been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
MPAPA has been shown to have a number of biochemical and physiological effects. In a study by Zhang et al. (2019), MPAPA was found to induce apoptosis in cancer cells and inhibit their growth. In addition, MPAPA was shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury, as demonstrated by Lu et al. (2020).
実験室実験の利点と制限
The advantages of using MPAPA in lab experiments include its high purity and potency, as well as its potential applications in various fields. However, there are also limitations to its use, including its high cost and limited availability.
将来の方向性
There are many future directions for the study of MPAPA. In the field of medicinal chemistry, further studies could investigate its potential as a treatment for other diseases, such as arthritis and diabetes. In addition, the development of more efficient synthesis methods could help to reduce the cost and increase the availability of MPAPA.
In the field of materials science, future studies could focus on the synthesis of new metal-organic frameworks using MPAPA as a ligand, with potential applications in gas storage and separation.
Conclusion:
In conclusion, MPAPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized for high yield and purity, and MPAPA has been studied for its potential as an anti-inflammatory and anti-cancer agent, as well as its potential applications in materials science. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
合成法
The synthesis of MPAPA involves the reaction of 4-methyl-3-(4-morpholinylsulfonyl)phenylhydrazine with 3-bromo-6-chloropyridazine in the presence of a base. The resulting product is then treated with sodium hydride and 1-bromohexane to produce MPAPA. The synthesis method has been reported in the literature and has been optimized for high yield and purity.
科学的研究の応用
MPAPA has been studied for its potential applications in various fields. In the field of medicinal chemistry, MPAPA has been investigated as a potential anti-inflammatory and anti-cancer agent. In a study conducted by Zhang et al. (2019), MPAPA was found to inhibit the growth of cancer cells and induce apoptosis. In another study by Lu et al. (2020), MPAPA was shown to have potent anti-inflammatory effects in a mouse model of acute lung injury.
In addition to its medicinal properties, MPAPA has also been studied for its potential applications in the field of materials science. In a study by Li et al. (2018), MPAPA was used as a ligand in the synthesis of a novel metal-organic framework with potential applications in gas storage and separation.
特性
IUPAC Name |
4-[5-[6-(azepan-1-yl)pyridazin-3-yl]-2-methylphenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-17-6-7-18(16-20(17)29(26,27)25-12-14-28-15-13-25)19-8-9-21(23-22-19)24-10-4-2-3-5-11-24/h6-9,16H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUDHOGVBPCVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCCCC3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)

![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)
![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)


![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)